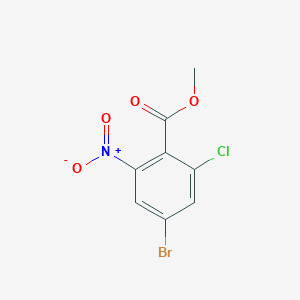
1-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C19H11Cl2FN2O and its molecular weight is 373.21. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Synthesis of Pyridine and Fused Pyridine Derivatives : The compound has been used in the synthesis of various pyridine derivatives, including isoquinoline, pyrido[2,3-d]pyrimidine, and 1,8-naphthyridine derivatives. These derivatives are synthesized through reactions with different agents like ethyl acetoacetate and malononitrile, demonstrating the compound's versatility in creating a range of heterocyclic compounds (Al-Issa, 2012).
Creation of Novel Compounds : It is involved in forming novel compounds such as 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles, which are elucidated through chemical and spectroscopic data (Khalifa, Al-Omar, Ali, 2017).
Synthesis of 2-Pyridones : The compound is effective in synthesizing 5-aroyl-6-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitriles under various conditions, showcasing its role in the creation of 2-pyridone structures (Mathews et al., 2008).
Chemical Properties and Analysis
Structure and Reactivity Studies : Research has focused on understanding the structure and reactivity of this compound and its derivatives. This includes studying their reactions with other chemicals and analyzing the resulting products to understand the compound's chemical behavior (Azuma et al., 2003).
Crystal Structure Determination : The crystal structure of derivatives of this compound has been determined using X-ray data. This helps in understanding the molecular configuration and bonding characteristics of these compounds (Moustafa, Girgis, 2007).
Applications in Material Science and Electronics
Optical and Junction Characteristics : Some derivatives of this compound are studied for their thermal, structural, optical, and diode characteristics. This includes analyzing their potential as materials in electronic devices like photosensors (Zedan, El-Taweel, El-Menyawy, 2020).
Investigating Optical Properties : The optical properties of pyridine derivatives are investigated through UV–vis absorption and fluorescence spectroscopy. This research contributes to our understanding of the effects of different substituents on the emission spectra of these compounds (Cetina et al., 2010).
Mecanismo De Acción
Target of Action
The primary target of 1-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is the Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) . NOD1 is a protein in humans that is encoded by the NOD1 gene. It is involved in the innate immune response to bacterial pathogens .
Mode of Action
This interaction could lead to changes in the immune response, potentially enhancing the body’s ability to fight off bacterial infections .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the immune response, given its target. NOD1 is involved in the activation of NF-kappa B, a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in the immune response. By modulating the activity of NOD1, this compound could potentially enhance the body’s ability to fight off bacterial infections .
Propiedades
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-6-(4-fluorophenyl)-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2FN2O/c20-15-5-1-14(17(21)9-15)11-24-18(8-4-13(10-23)19(24)25)12-2-6-16(22)7-3-12/h1-9H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMHDOYBGURNOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C(=O)N2CC3=C(C=C(C=C3)Cl)Cl)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2446001.png)


![2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2446006.png)



![Tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2446014.png)
![3-(4-fluorophenyl)-1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2446015.png)
![Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride](/img/structure/B2446016.png)
![3'-(3,5-Dimethylphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2446017.png)
![4-[(4-Chlorophenyl)sulfanyl]benzoic acid](/img/structure/B2446019.png)
